Org41841

LHCGR cAMP accumulation allosteric agonist

Org41841 uniquely combines dual LHCGR/TSHR partial agonism with a pharmacoperone effect that rescues FSHR membrane expression (e.g., A189V mutant) without receptor activation. Its allosteric transmembrane binding enables non-competitive activation distinct from orthosteric ligands, essential for biased signaling and trafficking studies. The scaffold directly yielded TSHR antagonist NIDDK-CEB-52, providing a validated SAR template. With 38.5-fold LHCGR selectivity, it enables nuanced endocrine cross-talk research. ≥98% purity. For research use only.

Molecular Formula C19H22N4O2S2
Molecular Weight 402.5 g/mol
CAS No. 301847-37-0
Cat. No. B1677480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg41841
CAS301847-37-0
SynonymsOrg 41841
Org-41841
Org41841
Molecular FormulaC19H22N4O2S2
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)OC)N
InChIInChI=1S/C19H22N4O2S2/c1-19(2,3)23-16(24)15-13(20)12-14(10-7-6-8-11(9-10)25-4)21-18(26-5)22-17(12)27-15/h6-9H,20H2,1-5H3,(H,23,24)
InChIKeyDVSFSADBOJYPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Org41841 (CAS 301847-37-0): A Thienopyrimidine Dual LHCGR/TSHR Partial Agonist for Glycoprotein Hormone Receptor Research


Org41841 is a low-molecular-weight thienopyrimidine compound that functions as a partial agonist at the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR) [1]. It binds to an allosteric pocket within the transmembrane helical bundle of these glycoprotein hormone receptors, distinguishing it from orthosteric agonists like LH and TSH . The compound exhibits EC50 values of 0.2 µM for LHCGR and 7.7 µM for TSHR in cAMP accumulation assays using HEK293 cells expressing the respective human receptors [1].

Why Org41841 Cannot Be Substituted by Other Thienopyrimidine LHR Agonists Without Experimental Validation


Within the thienopyrimidine class, compounds such as Org43553, TP03, and Org41841 exhibit marked differences in receptor selectivity, potency, allosteric binding mode, and downstream pharmacology [1][2][3]. Org41841 uniquely combines dual LHCGR/TSHR partial agonism with a pharmacoperone effect that increases plasma membrane expression of the follicle-stimulating hormone receptor (FSHR) without activating it [4]. These distinctions arise from subtle structural variations that alter the interaction with key residues in the transmembrane binding pocket, making direct substitution without functional validation unreliable for experimental or screening purposes.

Org41841 vs. Comparator Thienopyrimidines: Quantitative Differentiation Evidence for Procurement Decisions


Functional Potency at LHCGR: Org41841 Exhibits Micromolar Activity Distinct from Nanomolar Analogs

Org41841 acts as a partial agonist at the human LHCGR with an EC50 of 0.2 µM in cAMP assays using HEK293 cells expressing the receptor [1]. In contrast, the more potent thienopyrimidine analog Org43553 exhibits an EC50 of 3.7 nM in the same assay system [2], while TP03 demonstrates an intermediate EC50 of 390 nM for stimulating adenylyl cyclase activity in rat testicular membranes [3]. This approximately 54-fold difference in potency between Org41841 and Org43553, and approximately 2-fold difference relative to TP03, dictates their suitability for different experimental contexts—ranging from screening campaigns requiring lower potency tool compounds to mechanistic studies of allosteric modulation where distinct potency windows are advantageous.

LHCGR cAMP accumulation allosteric agonist

Receptor Selectivity Profile: Org41841 Demonstrates 38.5-Fold LHCGR Preference Over TSHR

Org41841 exhibits a marked selectivity for LHCGR over TSHR, with EC50 values of 0.2 µM and 7.7 µM respectively—a 38.5-fold difference in potency [1]. This selectivity ratio is comparable to that of Org43553, which shows an approximately 30-fold preference for LHR (EC50 3.7 nM) over FSHR (EC50 110 nM) [2]. In contrast, the natural ligand TSH exhibits picomolar potency at TSHR (EC50 ~0.1 nM) and no activity at LHCGR [3]. The distinct selectivity profile of Org41841—combining measurable TSHR activity with LHCGR preference—enables specific applications in thyroid research where a low-potency TSHR partial agonist is required without complete receptor activation.

TSHR receptor selectivity dual agonist

Allosteric Binding Mode: Org41841 Binds Transmembrane Domain Without Competing with Natural Ligands

Org41841 binds to an allosteric pocket within the transmembrane helical bundle (TMHs 3-7) of LHCGR and TSHR, and does not compete with the natural ligand LH for binding to the LHCGR ectodomain [1]. In contrast, the natural ligands LH and TSH bind to the large extracellular ectodomain of their respective receptors in an orthosteric, competitive manner [2]. Molecular modeling and site-directed mutagenesis confirmed that Org41841's amino group interacts with the negatively charged glutamic acid residue E3.37 in TMH3, a key interaction for receptor activation [1]. This allosteric mechanism is shared by other thienopyrimidines like Org43553 and TP03, but the specific binding pose and functional consequences (partial vs. full agonism) vary with subtle structural modifications [3].

allosteric modulator transmembrane domain non-competitive binding

Pharmacoperone Activity: Org41841 Increases FSHR Membrane Expression Without Activating the Receptor

Preincubation of HEK293 cells expressing human FSHR with sub-micromolar concentrations of Org41841, followed by washout, results in increased plasma membrane expression of the receptor [1]. This effect is not accompanied by agonistic action on FSHR at sub-millimolar concentrations, distinguishing Org41841 from other LHR agonists that do not exhibit this pharmacoperone activity [1]. In contrast, Org43553, while a potent LHR agonist, has not been reported to enhance FSHR membrane expression [2]. The pharmacoperone mechanism of Org41841 involves increasing the percentage of newly synthesized FSHR routed to the membrane, and the compound can rescue the misrouted mutant A189V FSHR associated with endoplasmic reticulum retention [1].

FSHR pharmacoperone receptor trafficking

Structural Scaffold Utility: Org41841 Served as the Starting Point for TSHR Antagonist NIDDK-CEB-52

Org41841 was chemically modified through molecular modeling-guided design to yield NIDDK-CEB-52, a selective TSHR antagonist that inhibits activation by both TSH and thyroid-stimulating antibodies (TsAbs) [1]. In contrast to Org41841, which is a partial agonist, NIDDK-CEB-52 acts as a pure antagonist with no detectable agonist activity in cAMP assays using TSHR-expressing cells [1]. The structural modifications—particularly alterations to the t-butyl group orientation—shift the binding pose such that the amino group no longer interacts with E3.37, converting agonism to antagonism [2]. This demonstrates Org41841's value as a versatile scaffold for developing functionally diverse TSHR ligands, a property not shared by all thienopyrimidine derivatives.

TSHR antagonist structure-activity relationship drug discovery

Org41841 Procurement-Driven Research Applications: Scenarios Where This Compound Provides Unique Experimental Value


Investigating Allosteric Modulation of Glycoprotein Hormone Receptors Without Orthosteric Interference

Researchers studying LHCGR or TSHR signaling who require activation independent of the natural ligand binding site should utilize Org41841. Its allosteric binding within the transmembrane domain enables non-competitive activation, allowing studies of receptor conformational states distinct from those induced by LH or TSH [1]. This is particularly valuable for dissecting biased signaling pathways or evaluating the effects of endogenous hormone levels on allosteric modulator efficacy.

FSHR Pharmacoperone Screening and Receptor Trafficking Studies

Org41841 is the only characterized thienopyrimidine that increases FSHR plasma membrane expression without activating the receptor [2]. This unique pharmacoperone activity makes it an essential tool for laboratories investigating FSHR trafficking, receptor misfolding diseases (e.g., certain forms of infertility), or screening for novel pharmacoperones targeting glycoprotein hormone receptors. The compound's ability to rescue the A189V FSHR mutant further positions it as a positive control in mutant rescue assays [2].

Medicinal Chemistry Campaigns Targeting TSHR Antagonist Development

Drug discovery teams focused on developing TSHR antagonists for Graves' hyperthyroidism should procure Org41841 as a validated starting scaffold. The successful conversion of Org41841 from a partial agonist to the selective antagonist NIDDK-CEB-52 provides a proven SAR path and a benchmark compound for comparative evaluation [3]. New analogs can be assessed against Org41841 to confirm functional switch from agonism to antagonism.

Functional Profiling of Dual LHCGR/TSHR Ligands with Defined Selectivity

For projects requiring simultaneous modulation of LHCGR and TSHR with a single compound—such as studying endocrine cross-talk or developing dual-target therapeutics—Org41841 offers a well-characterized tool with quantifiable selectivity (38.5-fold LHCGR preference) [1]. Its partial agonist profile at both receptors provides a distinct efficacy window compared to full agonists like hCG or TSH, enabling nuanced investigation of receptor desensitization and signaling thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Org41841

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.